molecular formula C13H14ClN3O3S2 B2725296 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine CAS No. 1448033-76-8

2-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine

Cat. No.: B2725296
CAS No.: 1448033-76-8
M. Wt: 359.84
InChI Key: UXMSXNAYAXESFO-UHFFFAOYSA-N
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Description

2-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine is a heterocyclic compound featuring a piperidine core substituted with a sulfonyl group linked to a 5-chlorothiophen-2-yl moiety. This compound is part of a broader class of sulfonamide derivatives, which are frequently explored for their pharmacological properties, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name

2-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]oxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O3S2/c14-11-1-2-13(21-11)22(18,19)17-7-3-10(4-8-17)20-12-9-15-5-6-16-12/h1-2,5-6,9-10H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMSXNAYAXESFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the reaction of 4-hydroxypiperidine with 5-chlorothiophene-2-sulfonyl chloride under basic conditions to form the sulfonylated piperidine intermediate.

  • Coupling with Pyrazine: : The sulfonylated piperidine intermediate is then coupled with pyrazine-2-carboxylic acid or its derivatives. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the desired ether linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the nitro group (if present) on the pyrazine ring, converting it to an amine.

  • Substitution: : The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-((1-((5-Chlorothiophen-

Biological Activity

The compound 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine is a complex organic molecule characterized by its unique structural features, including a piperidine ring, a pyrazine moiety, and a sulfonyl group. These components suggest significant potential for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Structural Characteristics

The molecular formula of the compound is C14H14ClN3O3SC_{14}H_{14}ClN_3O_3S, with a molecular weight of 365.9 g/mol. Its structure incorporates halogenated aromatic systems and nitrogen-containing heterocycles, which enhance its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC14H14ClN3O3SC_{14}H_{14}ClN_3O_3S
Molecular Weight365.9 g/mol
CAS Number2176152-18-2

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Interaction : The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity.
  • Receptor Binding : The presence of piperidine and pyrazine rings may enhance binding affinity to various receptors involved in disease processes.
  • Cellular Uptake : The unique structure may facilitate cellular uptake, allowing the compound to exert its effects intracellularly.

Antimicrobial Activity

Compounds similar to this compound have demonstrated notable antimicrobial properties. For instance, derivatives containing thiophene and sulfonamide groups have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant cytotoxicity against cancer cell lines. For example, studies on thiosemicarbazones derived from related structures have reported IC50 values in the nanomolar range against glioblastoma multiforme and breast adenocarcinoma cells .

CompoundIC50 (nM)Cancer Type
Thiosemicarbazone Derivative<10Glioblastoma Multiforme
Thiosemicarbazone Derivative<20Breast Adenocarcinoma

Case Studies

  • In vitro Studies : A series of synthesized derivatives similar to this compound were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced their potency.
    • Example : A derivative with a similar piperidine-sulfonamide framework showed enhanced activity against pancreatic cancer cells with morphological changes indicative of apoptosis.
  • In silico Studies : Docking studies have been employed to predict the binding interactions of this compound with target proteins involved in cancer progression and microbial resistance. These studies suggest a favorable binding mode that could be exploited for drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound’s key structural features are compared to analogs in Table 1. Variations in the sulfonyl substituent significantly influence physicochemical and biological properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Sulfonyl Group Molecular Formula Molecular Weight (g/mol) UPLC-MS [M+H]+ (Observed) Yield (%)
Target Compound 5-Chlorothiophen-2-yl C₁₃H₁₂ClN₃O₃S₂ 357.8* N/A N/A
Compound 2 3-Methyl-1H-pyrazol-4-yl C₁₃H₁₈N₅O₃S 324.11 324.1128 ~60
Compound 3 1H-Pyrazol-4-yl C₁₂H₁₆N₅O₃S 310.09 310.09 (calculated) ~60
Compound 11 3-Isopropyl-5-methyl-1H-pyrazol-4-yl C₁₇H₂₆N₅O₃S 380.18 380.1750 60
  • Substituent Impact: The 5-chlorothiophen-2-yl group in the target compound introduces chlorine’s electronegativity and thiophene’s aromaticity, likely enhancing lipophilicity (logP) compared to pyrazole-based analogs (Compounds 2, 3, 11). This could improve membrane permeability but may reduce aqueous solubility . For example, Compound 11’s 3-isopropyl-5-methyl group may confer higher metabolic stability due to hindered enzymatic access .

Comparison with Other Piperidine Derivatives

Piperazine-Based Analogs ()

Compounds like 1-(5-chloro-2-methylphenyl)-4-(2,4,5-trichlorobenzenesulfonyl)piperazine demonstrate the versatility of sulfonyl-piperazine scaffolds. Key differences:

  • Scaffold : Piperazine (6-membered ring with two nitrogens) vs. piperidine (single nitrogen).
Triazole-Pyridine Hybrids ()

Compounds such as 2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine feature triazole and pyridine rings. These are structurally distinct but emphasize the role of nitrogen-rich heterocycles in metal chelation or kinase inhibition .

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